molecular formula C50H62ClN11O6S2 B610834 Siais178 CAS No. 2376047-73-1

Siais178

カタログ番号 B610834
CAS番号: 2376047-73-1
分子量: 1012.687
InChIキー: YGQREOJIRFCRKQ-ZIBKGDFVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SIAIS178 is a potent and selective BCR-ABL degrader based on PROTAC technology . It is a hybrid molecule that connects the BCR-ABL kinase inhibitor dasatinib to a ligand for Von Hippel-Lindau (VHL) E3 ubiquitin ligase via an optimized linker . SIAIS178 targets BCR-ABL protein for VHL-mediated degradation .


Synthesis Analysis

The design, synthesis, and evaluation of SIAIS178 involved connecting dasatinib and VHL E3 ubiquitin ligase ligand by extensive optimization of linkers . The efforts yielded SIAIS178, which induces proper interaction between BCR-ABL and VHL ligase leading to effective degradation of BCR-ABL protein .


Molecular Structure Analysis

The chemical formula of SIAIS178 is C50H62ClN11O6S2 . It has a molecular weight of 1012.68 . The hybrid molecule exhibits an improved kinase selectivity profile compared to dasatinib .


Chemical Reactions Analysis

SIAIS178 causes effective degradation of BCR-ABL protein by recruiting Von Hippel-Lindau (VHL) E3 ubiquitin ligase . It has anticancer activity .


Physical And Chemical Properties Analysis

SIAIS178 is a solid substance . It is soluble in DMSO up to 300 mg/mL (ultrasonic) . The storage conditions vary depending on the form and temperature .

科学的研究の応用

  • BCR-ABL Degradation in CML Treatment : SIAIS178 has been discovered as a novel proteolysis-targeting chimeric (PROTAC) molecule that targets BCR-ABL, the oncogenic fusion protein driving leukemogenesis in CML. By connecting dasatinib and VHL E3 ubiquitin ligase ligand through optimized linkers, SIAIS178 induces proper interaction between BCR-ABL and VHL ligase, leading to effective degradation of the BCR-ABL protein (Zhao et al., 2019).

  • Efficacy in Leukemic Cells and Tumor Regression : This degrader demonstrates significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induces substantial tumor regression in K562 xenograft tumors in vivo. This indicates its potential as a powerful therapeutic option for CML treatment.

  • Addressing Clinical Resistance : SIAIS178 also degrades several clinically relevant resistance-conferring mutations, addressing a critical issue in CML treatment where long-term drug administration often leads to clinical resistance.

Safety And Hazards

SIAIS178 is for research use only and not for human or veterinary use . The safety data sheet advises that medical attention is required if inhaled .

将来の方向性

SIAIS178 has shown significant growth inhibition of BCR-ABL+ leukemic cells in vitro and induced substantial tumor regression against K562 xenograft tumors in vivo . It also degrades several clinically relevant resistance-conferring mutations . These findings suggest that SIAIS178 warrants extensive further investigation for the treatment of BCR-ABL+ leukemia .

特性

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[8-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H62ClN11O6S2/c1-30-12-11-13-36(51)43(30)59-47(67)38-27-53-49(70-38)57-39-25-40(56-32(3)55-39)60-20-22-61(23-21-60)42(65)15-10-8-7-9-14-41(64)58-45(50(4,5)6)48(68)62-28-35(63)24-37(62)46(66)52-26-33-16-18-34(19-17-33)44-31(2)54-29-69-44/h11-13,16-19,25,27,29,35,37,45,63H,7-10,14-15,20-24,26,28H2,1-6H3,(H,52,66)(H,58,64)(H,59,67)(H,53,55,56,57)/t35-,37+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQREOJIRFCRKQ-ZIBKGDFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)CCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H62ClN11O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1012.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siais178

Citations

For This Compound
87
Citations
Q Zhao, C Ren, L Liu, J Chen, Y Shao… - Journal of Medicinal …, 2019 - ACS Publications
… Our efforts have yielded SIAIS178 (19), which induces proper … , SIAIS178 also degrades several clinically relevant resistance-conferring mutations. Our data indicate that SIAIS178 as …
Number of citations: 87 pubs.acs.org
M Lv, W Hu, S Zhang, L He, C Hu, S Yang - Cancer Letters, 2022 - Elsevier
… [66] developed SIAIS178, the most promising BCR-ABL PROTAC, using dasatinib as the … Additionally, SIAIS178 inhibited tumor cell growth in K562 xenografts. Notably, SIAIS178 …
Number of citations: 6 www.sciencedirect.com
LJ Bou Malhab, H Alsafar, S Ibrahim… - Frontiers in …, 2023 - frontiersin.org
… SIAIS178. In vivo studies showed a significant tumor regression following exposure to SIAIS178 … It is important to note that, in addition to its activity in wild type BCR-ABL, SIAIS178 also …
Number of citations: 6 www.frontiersin.org
X Sun, Y Rao - Biochemistry, 2019 - ACS Publications
… As the potent BCR-ABL degrader, SIAIS178 induced substantial tumor regression in vivo against K562 xenograft tumors. Moreover, SIAIS178 was also able to degrade several clinically …
Number of citations: 56 pubs.acs.org
Y Pan, S Zeng, R Hao, M Liang, Z Shen… - European Journal of …, 2022 - Elsevier
… PROTAC named SIAIS178 through virtual … , SIAIS178 shows significant growth inhibitory activity with IC 50 of 24 nM in K562 cells and good selectivity. Except for T315I mutant, SIAIS178 …
Number of citations: 11 www.sciencedirect.com
J Liu, J Ma, Y Liu, J Xia, Y Li, ZP Wang… - Seminars in Cancer …, 2020 - Elsevier
… SIAIS178, a PROTAC with dasatinib as ABL ligand promotes the degradation of fusion … Notably, SIAIS178 can also target multiple BCR-ABL mutations which have been proved to be …
Number of citations: 97 www.sciencedirect.com
JY Xi, RY Zhang, K Chen, L Yao, MQ Li, R Jiang… - Bioorganic …, 2022 - Elsevier
… After intraperitoneal administration of SIAIS178 attenuated tumor progression in a dose-… PROTAC SIAIS178 possessed potent activity and safety in vivo. Furthermore, degrader SIAIS178 …
Number of citations: 15 www.sciencedirect.com
H Liu, X Ding, L Liu, Q Mi, Q Zhao, YB Shao… - European Journal of …, 2021 - Elsevier
… SIAIS178 was identified to induce effective degradation of BCR-ABL protein. The comparison between 17 and SIAIS178, … First, both of 17 and SIAIS178 possessed carbon alkyl chain (-(…
Number of citations: 26 www.sciencedirect.com
X Han, Y Sun - MedComm, 2023 - Wiley Online Library
… The compound SIAIS178 (Table 1) was identified as the most promising BCR–ABL degrader to induce an effective degradation of wild-type BCR–ABL in K562 cells as well as several …
Number of citations: 1 onlinelibrary.wiley.com
DR Chatterjee, S Kapoor, M Jain, R Das… - Drug Discovery …, 2023 - Elsevier
… Based on this notion, they developed SIAIS178 (9), a powerful BCR-ABL degrader. SIAIS178 showed a high level of selectivity and significantly slowed the proliferation of BCR-ABL1 …
Number of citations: 4 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。